

Independent Verification of LY3295668's Selectivity Profile: A Comparative Guide

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Compound of Interest

Compound Name: LY3295668

Cat. No.: B608743

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Aurora kinase A inhibitor **LY3295668** (also known as AK-01) with other notable Aurora kinase inhibitors, Alisertib (MLN8237) and Barasertib (AZD1152). The information presented is supported by experimental data from publicly available research to aid in the independent verification of **LY3295668**'s selectivity profile.

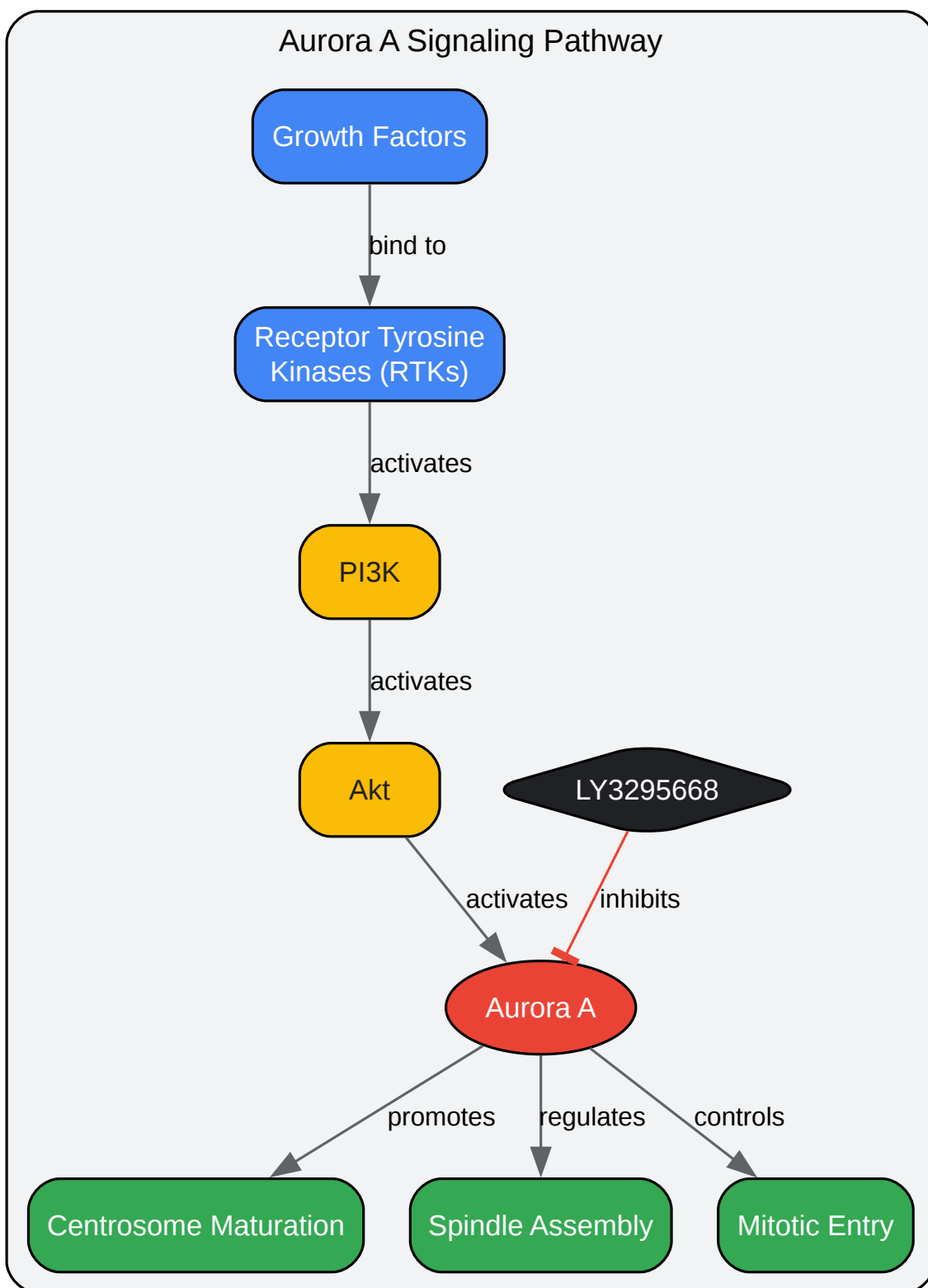
Comparative Selectivity Profile of Aurora Kinase Inhibitors

The following table summarizes the inhibitory activity of **LY3295668**, Alisertib, and Barasertib against Aurora A and Aurora B kinases. This data, compiled from various biochemical and cell-based assays, highlights the distinct selectivity profiles of each compound.

Compound	Target	Assay Type	Potency (nM)	Selectivity (Fold)	Off-Target Information
LY3295668 (AK-01)	Aurora A	Biochemical (Ki)	0.8[1][2]	>1000-fold vs. Aurora B[2]	EphA2 (92% inhibition at 1 μM)[3]
Aurora B	Biochemical (Ki)	1038[2][4]			
Alisertib (MLN8237)	Aurora A	Cell-free (IC50)	1.2[5][6][7]	>200-fold vs. Aurora B[6]	Minimal activity against 205 other kinases[6]
Aurora B	Cell-free (IC50)	396.5[6][8]			
Barasertib (AZD1152-HQPA)	Aurora A	Biochemical (Ki)	1369[9][10]	~3700-fold selective for Aurora B	High specificity against a panel of 50 other kinases[10]
Aurora B	Biochemical (Ki)	0.36[9][10]			
Aurora B	Cell-free (IC50)	0.37[11][12]			

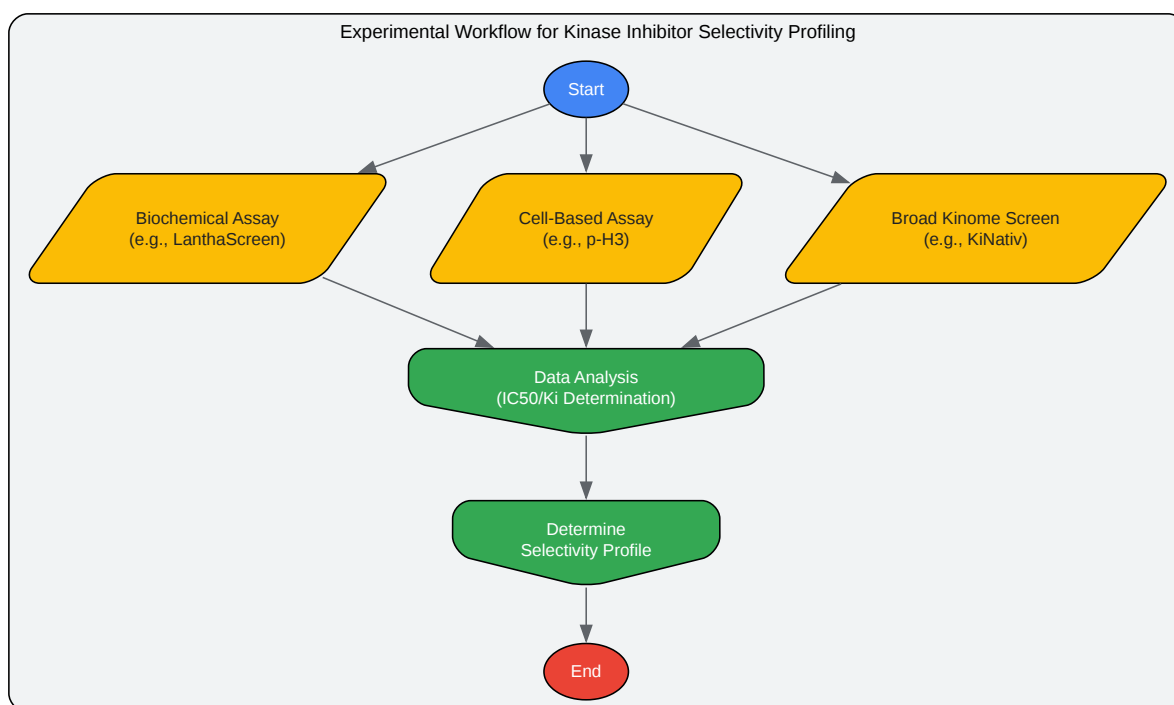
Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanism of action and the methods used for selectivity profiling, the following diagrams are provided.



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Figure 1. Simplified Aurora A signaling pathway and the inhibitory action of **LY3295668**.



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Figure 2. General experimental workflow for determining the selectivity profile of a kinase inhibitor.

Detailed Experimental Protocols

To facilitate the independent verification of the presented data, detailed protocols for key experimental assays are provided below.

LanthaScreen® Eu Kinase Binding Assay

This biochemical assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based method to measure the binding affinity of an inhibitor to a kinase.

Materials:

- Kinase: Recombinant human Aurora A or Aurora B
- Tracer: Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor tracer (specific tracer concentration to be optimized for each kinase)
- Antibody: Europium-labeled anti-tag antibody (e.g., anti-GST, anti-His)
- Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
- Test Compounds: **LY3295668**, Alisertib, Barasertib, and a known inhibitor as a positive control (e.g., Staurosporine)
- 384-well, low-volume, black microplate
- TR-FRET compatible plate reader

Procedure:

- Reagent Preparation:
 - Prepare a 3X solution of the kinase and Eu-labeled antibody mixture in assay buffer. For Aurora A, a final concentration of 5 nM kinase and 2 nM antibody is a common starting point[13].

- Prepare a 3X solution of the tracer in assay buffer. The optimal tracer concentration should be determined experimentally and is typically near its K_d for the kinase[13].
- Prepare serial dilutions of the test compounds at 3X the final desired concentration in assay buffer containing the same percentage of DMSO as the final assay conditions.
- Assay Assembly:
 - Add 5 μ L of the 3X test compound dilution to the wells of the 384-well plate.
 - Add 5 μ L of the 3X kinase/antibody mixture to each well.
 - Add 5 μ L of the 3X tracer solution to each well to initiate the binding reaction.
- Incubation:
 - Incubate the plate at room temperature for 60 minutes, protected from light[13].
- Data Acquisition:
 - Read the plate on a TR-FRET plate reader using an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).
- Data Analysis:
 - Calculate the emission ratio (665 nm / 615 nm).
 - Plot the emission ratio against the logarithm of the inhibitor concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cell-Based Aurora Kinase Activity Assay (Phospho-Histone H3)

This assay measures the inhibition of Aurora B kinase activity in a cellular context by quantifying the phosphorylation of its substrate, Histone H3 at Serine 10.

Materials:

- Cell Line: HeLa or NCI-H446 cells
- Cell Culture Medium: Appropriate medium supplemented with fetal bovine serum and antibiotics
- Test Compounds: **LY3295668**, Alisertib, Barasertib
- Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitors
- Primary Antibodies: Rabbit anti-phospho-Histone H3 (Ser10) and Mouse anti-GAPDH or β -actin (loading control)
- Secondary Antibodies: HRP-conjugated anti-rabbit IgG and anti-mouse IgG
- Western Blotting reagents and equipment
- Microplate reader for quantification (optional)

Procedure:

- Cell Culture and Treatment:
 - Seed cells in 6-well plates and allow them to adhere overnight.
 - Treat the cells with a range of concentrations of the test compounds for a specified time (e.g., 1-24 hours). Include a DMSO-treated vehicle control.
- Cell Lysis:
 - Wash the cells with ice-cold PBS.
 - Lyse the cells in lysis buffer on ice.
 - Clarify the lysates by centrifugation.
- Protein Quantification:

- Determine the protein concentration of each lysate using a BCA or Bradford assay.
- Western Blotting:
 - Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
 - Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST.
 - Incubate the membrane with the primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C.
 - Wash the membrane and incubate with the HRP-conjugated secondary antibody.
 - Detect the signal using an enhanced chemiluminescence (ECL) substrate.
 - Strip the membrane and re-probe with the loading control antibody.
- Data Analysis:
 - Quantify the band intensities using densitometry software.
 - Normalize the phospho-Histone H3 signal to the loading control.
 - Plot the normalized signal against the inhibitor concentration to determine the IC₅₀ value.

KiNativ™ Kinase Profiling Assay

This chemoproteomic platform provides a broad assessment of a compound's kinase selectivity in a near-native cellular environment.

Materials:

- Cell Lysate: Prepared from the cell line of interest (e.g., NCI-H446)
- Test Compound: **LY3295668**
- Desthiobiotin-ATP or -ADP acyl-phosphate probe

- Streptavidin-agarose beads
- Trypsin
- LC-MS/MS system (e.g., hybrid quadrupole-Orbitrap)

Procedure:

- Lysate Preparation and Treatment:
 - Prepare a cell lysate and quantify the protein concentration.
 - Treat aliquots of the lysate with the test compound at various concentrations or a vehicle control (DMSO)[14].
- Probe Labeling:
 - Add the desthiobiotin-ATP/ADP probe to the treated lysates to covalently label the ATP-binding site of active kinases[14]. Kinases bound by the inhibitor will be less available for probe labeling.
- Enrichment of Labeled Peptides:
 - Digest the proteins in the lysate with trypsin.
 - Enrich the biotinylated peptides using streptavidin-agarose beads[14].
- LC-MS/MS Analysis:
 - Analyze the enriched peptides by LC-MS/MS to identify and quantify the labeled kinase active-site peptides.
- Data Analysis:
 - Compare the abundance of labeled peptides from the inhibitor-treated samples to the vehicle control to determine the percent inhibition for each identified kinase.

- This provides a comprehensive profile of the kinases inhibited by the compound at a given concentration.

This guide provides a framework for the independent verification of **LY3295668**'s selectivity. For the most accurate and reproducible results, it is recommended to consult the original research articles cited and to optimize assay conditions for your specific laboratory setup.

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